molecular formula C13H13F3N2OS B2812016 4,4-dimethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine CAS No. 1022251-60-0

4,4-dimethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine

Cat. No.: B2812016
CAS No.: 1022251-60-0
M. Wt: 302.32
InChI Key: UBCNRXXEUZIWGO-UHFFFAOYSA-N
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Description

4,4-Dimethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine: is a complex organic compound characterized by its unique molecular structure. This compound belongs to the thiazole class, which are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring. Thiazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the Hantzsch thiazole synthesis , which involves the reaction of α-haloketones with thiourea or thioamides. The specific synthetic route may vary depending on the desired purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed to reduce the nitro group or other functional groups present in the molecule.

  • Substitution: : Substitution reactions can occur at the thiazole ring, replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include:

  • Sulfoxides and Sulfones: : Resulting from the oxidation of the thiazole ring.

  • Amines: : Resulting from the reduction of nitro groups.

  • Substituted Thiazoles: : Resulting from substitution reactions at the thiazole ring.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity may be explored for potential therapeutic uses.

  • Medicine: : It could be investigated for its pharmacological properties and potential as a drug candidate.

  • Industry: : It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4,4-dimethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved would be determined by the specific interactions between the compound and its targets.

Comparison with Similar Compounds

This compound can be compared to other thiazole derivatives, such as thiazolidinediones and thiazolylbenzamides . While these compounds share the thiazole ring, they differ in their substituents and functional groups, leading to different biological activities and applications.

Similar Compounds

  • Thiazolidinediones: : Used in the treatment of diabetes.

  • Thiazolylbenzamides: : Investigated for their anti-inflammatory and anticancer properties.

Properties

IUPAC Name

4,4-dimethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2OS/c1-8-12(2,3)18-11(20-8)17-9-4-6-10(7-5-9)19-13(14,15)16/h4-7H,1H2,2-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCNRXXEUZIWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)SC(=N1)NC2=CC=C(C=C2)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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